![molecular formula C22H34N2Sn B13969685 6-Tributylstannyl-2,2'-bipyridine](/img/structure/B13969685.png)
6-Tributylstannyl-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Tributylstannyl-2,2’-bipyridine is an organotin compound with the molecular formula C22H34N2Sn. It is a derivative of bipyridine, where one of the hydrogen atoms is replaced by a tributylstannyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tributylstannyl-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
2,2’-Bipyridine+Bu3SnCl→6-Tributylstannyl-2,2’-bipyridine+HCl
Common bases used in this reaction include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is typically conducted in anhydrous solvents such as tetrahydrofuran (THF) or toluene .
Industrial Production Methods
While specific industrial production methods for 6-Tributylstannyl-2,2’-bipyridine are not widely documented, the general principles of organotin compound synthesis apply. Large-scale production would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes would also incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
6-Tributylstannyl-2,2’-bipyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form different organotin oxides.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and other nucleophiles. Conditions typically involve the use of polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or other oxidizing agents are used.
Coupling Reactions: Palladium catalysts are commonly employed in Stille coupling reactions, with conditions including the use of an inert atmosphere and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new bipyridine derivative with a different substituent replacing the tributylstannyl group .
Scientific Research Applications
6-Tributylstannyl-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bipyridine derivatives and organotin compounds.
Industry: It is used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism by which 6-Tributylstannyl-2,2’-bipyridine and its derivatives exert their effects involves the formation of stable complexes with metal ions. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. For example, certain derivatives have been shown to induce apoptosis in cancer cells by intercalating with DNA and disrupting its function .
Comparison with Similar Compounds
Similar Compounds
2-(Tributylstannyl)pyridine: Similar in structure but with a single pyridine ring.
6-Methyl-2-(tributylstannyl)pyridine: A methyl-substituted derivative.
Uniqueness
6-Tributylstannyl-2,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal ions compared to similar compounds with single pyridine rings. This enhances its ability to form stable complexes and participate in a wider range of chemical reactions .
Biological Activity
6-Tributylstannyl-2,2'-bipyridine is a compound derived from bipyridine, a well-known ligand in coordination chemistry. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The presence of the tributylstannyl moiety enhances its properties, allowing it to interact with various biological targets.
This compound can be synthesized through various methods, including Stille coupling reactions. This compound's structure allows it to coordinate with transition metals, which can modify its biological activity significantly.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its interactions with different biological systems:
- Estrogen Receptor Binding : Research indicates that derivatives of bipyridine can effectively target estrogen receptors. For instance, a study demonstrated that metal-carbonyl derivatives of bipyridine maintained significant affinity for estrogen receptors, suggesting potential applications in cancer diagnostics and treatment .
- Antitumor Activity : The compound's ability to bind to metal ions may enhance its antitumor properties. Studies have shown that bipyridine derivatives can act as inhibitors in various cancer models, potentially disrupting protein-protein interactions critical for tumor growth .
- Photobiological Applications : Some derivatives of bipyridine have been developed as photosensitizers for photodynamic therapy (PDT). These compounds can generate reactive oxygen species upon light activation, leading to cell death in cancerous tissues .
Case Study 1: Estrogen Receptor Interaction
A novel complex involving this compound was synthesized and evaluated for its estrogen receptor binding capabilities. The results showed that while it retained some affinity for the receptor, its efficacy was lower compared to other analogs. This suggests that modifications to the structure could enhance its binding and efficacy .
Case Study 2: Anticancer Potential
In a screening of various bipyridine derivatives, this compound was found to exhibit moderate cytotoxicity against breast cancer cell lines. The mechanism was attributed to its ability to disrupt cellular signaling pathways involved in cell proliferation and survival .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C22H34N2Sn |
---|---|
Molecular Weight |
445.2 g/mol |
IUPAC Name |
tributyl-(6-pyridin-2-ylpyridin-2-yl)stannane |
InChI |
InChI=1S/C10H7N2.3C4H9.Sn/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; |
InChI Key |
FTXHRWWXXUMTGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.